ZK-PI-9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

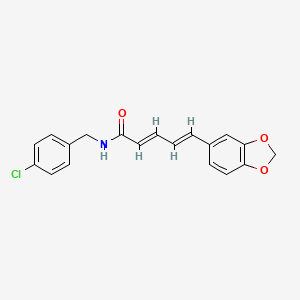

C19H16ClNO3 |

|---|---|

分子量 |

341.8 g/mol |

IUPAC 名称 |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide |

InChI |

InChI=1S/C19H16ClNO3/c20-16-8-5-15(6-9-16)12-21-19(22)4-2-1-3-14-7-10-17-18(11-14)24-13-23-17/h1-11H,12-13H2,(H,21,22)/b3-1+,4-2+ |

InChI 键 |

YNHWNLZEPQMCLS-ZPUQHVIOSA-N |

手性 SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)NCC3=CC=C(C=C3)Cl |

规范 SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)NCC3=CC=C(C=C3)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Proteinase Inhibitor 9 (PI-9/SerpinB9): Function, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a critical intracellular serpin (serine protease inhibitor) that plays a pivotal role in regulating cytotoxic immune responses. Its primary function is the potent and irreversible inhibition of granzyme B (GrB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. By neutralizing misdirected or prematurely activated granzyme B, PI-9 protects cytotoxic lymphocytes from self-inflicted damage and shields bystander cells from apoptosis. However, the overexpression of PI-9 in various malignancies represents a significant immune evasion strategy, allowing cancer cells to resist CTL and NK cell-mediated killing. This dual role in immune homeostasis and cancer immunopathology has positioned PI-9 as a subject of intense research and a potential target for novel cancer immunotherapies. This guide provides a comprehensive technical overview of PI-9's function, its unique inhibitory mechanism, and the experimental methodologies employed in its study.

Core Function of PI-9: A Cellular Shield

PI-9 is a 42 kDa protein predominantly located in the cytoplasm and nucleus of various cell types.[1] Its expression is particularly high in immune cells, including CTLs, NK cells, and dendritic cells (DCs), as well as in immune-privileged sites like the placenta, testes, and eyes.[1][2] The central function of PI-9 is to safeguard cells from the cytotoxic effects of granzyme B.

In Immune Cells: Cytotoxic lymphocytes utilize the perforin/granzyme pathway to eliminate virally infected or cancerous cells.[3] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes, which then initiate apoptosis.[3] PI-9 in the cytosol of CTLs and NK cells acts as a protective mechanism, neutralizing any granzyme B that might leak from cytotoxic granules and cause self-destruction.[4]

In Cancer Cells: A growing body of evidence indicates that numerous cancers upregulate the expression of PI-9 as a defense mechanism against the host's immune system.[4][5][6] This overexpression allows tumor cells to evade destruction by CTLs and NK cells, thereby promoting tumor progression and resistance to immunotherapy.[7][8]

Mechanism of Action: The Serpin Suicide Substrate Inhibition

PI-9 belongs to the serpin superfamily, which employs a unique and highly efficient "suicide substrate" mechanism of inhibition. This is distinct from the simple competitive binding of most protease inhibitors. The process is irreversible and involves a significant conformational change in the serpin molecule.

The key steps are as follows:

-

Bait and Attack: The exposed Reactive Center Loop (RCL) of PI-9 acts as a "bait" for granzyme B. The P1-P1' scissile bond within the RCL mimics a substrate cleavage site for the protease.[9]

-

Covalent Complex Formation: Granzyme B's active site serine attacks the P1 residue of the RCL, forming a temporary covalent acyl-enzyme intermediate.

-

Conformational Change and Translocation: This interaction triggers a rapid and dramatic conformational change in PI-9. The cleaved RCL inserts into the A β-sheet of the serpin, dragging the covalently attached granzyme B to the opposite pole of the PI-9 molecule.

-

Irreversible Inhibition: This translocation distorts and inactivates the active site of granzyme B. The resulting serpin-protease complex is stable, and the protease is irreversibly inhibited. The complex is later targeted for degradation.

Signaling Pathways Involving PI-9

Granzyme B-Mediated Apoptosis Pathway: PI-9 directly intervenes in the granzyme B-mediated apoptotic cascade. Once inside a target cell, granzyme B can initiate apoptosis through multiple routes, including the direct activation of executioner caspases (like caspase-3) and the cleavage of Bid to truncated Bid (tBid), which triggers the mitochondrial (intrinsic) apoptosis pathway.[10][11][12] PI-9's inhibition of granzyme B blocks these downstream events.

Regulation of PI-9 Expression: The expression of the SERPINB9 gene is upregulated by various inflammatory stimuli, most notably by the cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][11] This regulation is primarily mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).

Quantitative Data

The interaction between PI-9 and its target proteases has been characterized by kinetic studies. The inhibition of granzyme B is particularly efficient.

Table 1: Kinetic Parameters of PI-9 Inhibition

| Target Protease | Second-Order Rate Constant (k_assoc) (M⁻¹s⁻¹) | Stoichiometry of Inhibition (SI) | Reference |

| Granzyme B | 1.7 x 10⁶ | ~1 | [7] |

| Caspase-1 | Low | - | [1] |

| Caspase-4 | Inhibited in excess | - | [10] |

Note: The interaction between PI-9 and granzyme B is essentially irreversible, hence a dissociation constant (Ki) is not typically reported.

Table 2: PI-9 Expression in Selected Human Cancers

| Cancer Type | PI-9 Expression Level | Method of Detection | Reference |

| Lung Cancer | Increased expression correlates with cancer stage | Immunohistochemistry, qPCR | [5][13] |

| Prostate Cancer | Upregulated in low-grade tumors | qPCR, Immunohistochemistry | [2][6] |

| NK/T-cell Lymphoma | Positive in ~67% of cases | Immunohistochemistry | [14] |

| Melanoma | Correlated with failure of immunotherapy | - | [2] |

| Breast Cancer | Observed expression | - | [4] |

| Cervical Cancer | Observed expression | - | [4] |

| Colon Cancer | Observed expression | - | [4] |

Experimental Protocols

Granzyme B Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring granzyme B activity in cell lysates.

Materials:

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 380/500 nm)

-

Granzyme B Assay Buffer

-

Granzyme B Substrate (e.g., Ac-IEPD-AFC)

-

Cell lysis buffer

-

Recombinant Granzyme B (for positive control)

-

AFC Standard

Procedure:

-

Sample Preparation:

-

Lyse 1-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Assay Protocol:

-

Prepare a standard curve using the AFC standard.

-

Add 50 µL of cell lysate to each well. For unknown samples, it is recommended to test several dilutions.

-

Add 50 µL of Granzyme B Assay Buffer to each well.

-

Prepare a Reaction Mix containing Granzyme B Assay Buffer and Granzyme B Substrate according to the manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each sample and control well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence in a kinetic mode for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence per minute (ΔRFU/min).

-

Determine the granzyme B activity from the AFC standard curve.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with cytotoxic lymphocytes or other apoptosis-inducing agents.

Materials:

-

Flow cytometer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cell population.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or are necrotic.

-

Western Blot for PI-9 Detection

This is a general protocol for detecting PI-9 protein levels in cell lysates.

Materials:

-

SDS-PAGE equipment

-

Electrotransfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PI-9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in lysis buffer and quantify protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PI-9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Conclusion and Future Directions

Proteinase Inhibitor 9 is a fascinating and physiologically crucial molecule that stands at the crossroads of immune regulation and cancer biology. Its potent and specific inhibition of granzyme B underscores its importance in maintaining immune homeostasis. The appropriation of this protective mechanism by cancer cells highlights a key strategy of immune evasion and presents a compelling rationale for the development of PI-9 inhibitors as a novel class of cancer immunotherapeutics. By disabling this cellular shield, it may be possible to restore the efficacy of CTL and NK cell-mediated tumor clearance, potentially synergizing with existing immunotherapies such as checkpoint inhibitors. Future research will likely focus on the development of small molecule or biologic inhibitors of PI-9 and further elucidation of its regulatory networks in different disease contexts.

References

- 1. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Importance of the P4' residue in human granzyme B inhibitors and substrates revealed by scanning mutagenesis of the proteinase inhibitor 9 reactive center loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

SerpinB9 Gene Expression in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SerpinB9 gene and protein expression across various human tissues. SerpinB9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular inhibitor of Granzyme B (GzmB), a key effector molecule in cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1][2][3] Understanding the tissue-specific expression of SerpinB9 is crucial for research in immunology, oncology, and the development of novel therapeutic strategies. Overexpression of SerpinB9 is a known mechanism of immune evasion in cancer.[3]

Data Presentation

SerpinB9 (PI-9) Gene Expression in Human Tissues

The following table summarizes the median gene expression of SerpinB9 in Transcripts Per Million (TPM) across a comprehensive range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. This data provides a quantitative measure of gene transcription levels.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 1.84 |

| Adipose - Visceral (Omentum) | 1.58 |

| Adrenal Gland | 2.39 |

| Artery - Aorta | 2.01 |

| Artery - Coronary | 1.63 |

| Artery - Tibial | 2.53 |

| Bladder | 2.13 |

| Brain - Amygdala | 0.28 |

| Brain - Anterior cingulate cortex (BA24) | 0.31 |

| Brain - Caudate (basal ganglia) | 0.33 |

| Brain - Cerebellar Hemisphere | 0.13 |

| Brain - Cerebellum | 0.12 |

| Brain - Cortex | 0.35 |

| Brain - Frontal Cortex (BA9) | 0.34 |

| Brain - Hippocampus | 0.28 |

| Brain - Hypothalamus | 0.49 |

| Brain - Nucleus accumbens (basal ganglia) | 0.33 |

| Brain - Putamen (basal ganglia) | 0.32 |

| Brain - Spinal cord (cervical c-1) | 0.29 |

| Brain - Substantia nigra | 0.28 |

| Breast - Mammary Tissue | 1.51 |

| Cells - EBV-transformed lymphocytes | 29.80 |

| Cells - Transformed fibroblasts | 4.02 |

| Cervix - Ectocervix | 3.51 |

| Cervix - Endocervix | 4.31 |

| Colon - Sigmoid | 1.45 |

| Colon - Transverse | 1.34 |

| Esophagus - Gastroesophageal Junction | 1.61 |

| Esophagus - Mucosa | 1.83 |

| Esophagus - Muscularis | 0.84 |

| Fallopian Tube | 5.30 |

| Heart - Atrial Appendage | 0.98 |

| Heart - Left Ventricle | 0.89 |

| Kidney - Cortex | 1.33 |

| Liver | 1.29 |

| Lung | 3.20 |

| Minor Salivary Gland | 2.14 |

| Muscle - Skeletal | 0.41 |

| Nerve - Tibial | 1.25 |

| Ovary | 4.08 |

| Pancreas | 1.39 |

| Pituitary | 1.57 |

| Prostate | 1.67 |

| Skin - Not Sun Exposed (Suprapubic) | 1.96 |

| Skin - Sun Exposed (Lower leg) | 2.80 |

| Small Intestine - Terminal Ileum | 2.94 |

| Spleen | 17.50 |

| Stomach | 1.70 |

| Testis | 3.01 |

| Thyroid | 1.67 |

| Uterus | 3.55 |

| Vagina | 3.86 |

| Whole Blood | 7.94 |

Data sourced from the GTEx Portal on December 7, 2025.

SerpinB9 Protein Expression in Human Tissues

Quantifying protein expression across all human tissues is complex and data is often semi-quantitative, relying on methods like immunohistochemistry (IHC). The Human Protein Atlas notes that while SerpinB9 shows cytoplasmic expression, primarily in immune cells, a reliable estimation of the overall protein expression profile across all normal tissues could not be performed.[4] The table below summarizes available data on protein expression levels.

| Tissue | Expression Level | Method | Source |

| Lymphoid Tissue | High | IHC | [4] |

| Placenta | High | IHC | [3][4] |

| Testis | High | IHC | [3] |

| Ovary | High | IHC | [3] |

| Lung Adenocarcinoma | Higher than adjacent non-tumor tissue | IHC (H-score) | [5] |

| Immune Cells (CTLs, NK cells, Monocytes) | High | Flow Cytometry, IHC | [4][6] |

| Endothelial and Mesothelial Cells | Expressed | IHC | [3] |

| Heart Muscle | Low | IHC | |

| Prostate Cancer Cell Lines (PC3) | Measurable | Western Blot | [7] |

| Prostate Cancer Cell Lines (LNCaP) | Not Detected | Western Blot | [7] |

Signaling Pathway and Experimental Workflows

SerpinB9-Mediated Inhibition of Granzyme B Signaling Pathway

SerpinB9's primary function is to protect cells from apoptosis induced by Granzyme B (GzmB).[2][3] Cytotoxic T lymphocytes and NK cells release GzmB, which enters target cells and initiates a caspase cascade, leading to cell death.[7] Intracellular SerpinB9 acts as a "suicide" inhibitor, forming an irreversible covalent bond with GzmB, thus inactivating it and preventing the downstream apoptotic signaling.[7]

Caption: SerpinB9 inhibits Granzyme B-mediated apoptosis.

Experimental Workflow: Immunohistochemistry (IHC)

The following diagram outlines a typical workflow for the immunohistochemical detection of SerpinB9 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Caption: Workflow for Immunohistochemistry of SerpinB9.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for SerpinB9

This protocol is a general guideline for the detection of SerpinB9 in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% Ethanol: 2 x 3 minutes.

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 80% Ethanol: 1 minute.

-

Rinse in distilled water: 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer for at least 20 minutes.

3. Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline) 2 x 5 minutes.

4. Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

-

Dilute the primary anti-SerpinB9 antibody in the blocking solution. A recommended starting dilution for a polyclonal antibody like Abcam ab36624 is 1:1600.[8]

-

Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Rinse slides with PBS 3 x 5 minutes.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) according to the manufacturer's instructions for 1 hour at room temperature.

7. Detection:

-

Rinse slides with PBS 3 x 5 minutes.

-

Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.

-

Rinse with distilled water to stop the reaction.

8. Counterstaining:

-

Counterstain with Hematoxylin for 30 seconds to 1 minute to stain cell nuclei.

-

"Blue" the sections in running tap water.

9. Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 80%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Protocol for SerpinB9

This protocol outlines the steps for quantifying SerpinB9 mRNA expression from total RNA.

1. RNA Isolation:

-

Isolate total RNA from tissues or cells using a standard method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.

2. DNase Treatment (Optional but Recommended):

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

A typical reaction setup:

- 1 µg Total RNA

- 1 µL Primer (Oligo(dT) or Random Hexamers)

- 1 µL dNTP mix (10 mM)

- Nuclease-free water to 12 µL

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add:

- 4 µL 5X Reaction Buffer

- 1 µL Reverse Transcriptase

- 1 µL RNase Inhibitor

-

Incubate at 42-50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.

4. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

- 10 µL 2X SYBR Green Master Mix

- 1 µL Forward Primer (10 µM)

- 1 µL Reverse Primer (10 µM)

- 2 µL cDNA template (diluted)

- 6 µL Nuclease-free water

-

Primer Sequences for Human SERPINB9:

-

qPCR Cycling Conditions:

- Initial Denaturation: 95°C for 10 minutes

- 40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

- Melt Curve Analysis (to verify product specificity)

-

Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

References

- 1. researchgate.net [researchgate.net]

- 2. SERPINB9 Polyclonal Antibody (PA5-51038) [thermofisher.com]

- 3. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]

- 4. SERPINB9 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Serpin B9 is Highly Expressed in Lung Adenocarcinoma and is Associated with Progression-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

A Technical Guide on the Role of Granzyme B-Mediated Proteolysis in Reproduction

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

Granzyme B (GzmB), a serine protease traditionally recognized as a key effector of apoptosis in cell-mediated immunity, is emerging as a significant modulator of reproductive processes. Beyond its canonical intracellular role in inducing cell death, a growing body of evidence highlights a perforin-independent, extracellular function for GzmB in tissue remodeling and signaling. This guide synthesizes current research on GzmB-mediated proteolysis in both male and female reproduction. We detail its expression in non-lymphocytic reproductive tissues, its involvement in physiological events such as germ cell migration and parturition, and its association with pathologies including endometriosis, preeclampsia, and implantation failure. This document provides an in-depth analysis of GzmB's molecular mechanisms, its proteolytic targets in the reproductive tract, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic target and diagnostic biomarker.

Introduction: Beyond Cytotoxicity

Granzyme B is a well-characterized serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] In the classical "granule exocytosis pathway," GzmB is released with the pore-forming protein perforin into the immunological synapse. Perforin facilitates GzmB's entry into the target cell, where it initiates apoptosis by cleaving a cascade of intracellular substrates, including pro-caspases and the BH3-interacting domain death agonist (Bid).[2][3][4]

However, recent findings have uncovered perforin-independent roles for GzmB, particularly in the extracellular space.[1][5] GzmB can be secreted by non-cytotoxic cells and can proteolytically remodel components of the extracellular matrix (ECM).[2][6] This non-canonical function is of particular importance in the dynamic tissue environments of the reproductive system. This guide explores the evidence for GzmB's role in reproductive physiology and pathology, focusing on its proteolytic activity as a modulator of the cellular microenvironment.

Granzyme B in the Male Reproductive System

The expression of GzmB in the testis, an immune-privileged site, suggests functions beyond immune surveillance. Studies have detected GzmB in non-cytotoxic cells within the seminiferous tubules, independent of perforin expression.[1][5]

Key Findings:

-

Expression: GzmB has been identified in spermatogenic cells in the adult human testis through immunohistochemistry, in-situ hybridization, and RT-PCR.[5]

-

Proposed Function: It is postulated that GzmB contributes to the extensive tissue remodeling required for the migration of developing germ cells from the basement membrane to the lumen of the seminiferous tubule.[1][5] This involves the controlled breakdown of the ECM and restructuring of cell junctions.

-

Regulation: The potent GzmB inhibitor, Proteinase Inhibitor 9 (PI-9), is abundantly expressed in testicular Sertoli cells.[5] This co-localization suggests a tightly regulated system where PI-9 protects testicular tissues from inappropriate GzmB activity, thereby maintaining the immune privilege of the testis.[1]

Caption: Proposed mechanism of Granzyme B in testicular tissue remodeling.

Granzyme B in Female Reproduction and Pregnancy

GzmB plays a complex and multifaceted role in the female reproductive tract, influencing processes from implantation to parturition and contributing to several common pathologies.

Implantation and Placental Development

Successful implantation requires a delicate balance of immune tolerance and controlled tissue invasion. Uterine NK (uNK) cells are the most abundant leukocytes in the decidua and are crucial for spiral artery remodeling.[7][8]

-

Expression: GzmB is expressed in the syncytial trophoblasts of the term placenta, again in the absence of perforin.[5] Its inhibitor, PI-9, is also abundantly expressed in these cells, indicating a need for precise regulation.[5]

-

Function in Parturition: It is hypothesized that GzmB secreted by trophoblasts contributes to the ECM remodeling and degradation of the fetal membranes that occurs during labor and delivery.[1][5]

-

Association with Implantation Failure: Elevated levels of GzmB-expressing immune cells in the periphery have been linked to negative pregnancy outcomes. The frequency of GzmB-expressing γδ-T and NK cells in peripheral blood may serve as a predictor of clinical pregnancy failure in patients with unexplained repeated implantation failure (uRIF).[9]

Pathologies of Reproduction

Dysregulation of GzmB activity is implicated in several reproductive disorders characterized by inflammation and abnormal tissue remodeling.

-

Endometriosis: This chronic inflammatory condition is associated with reduced NK cell cytotoxicity, which may permit the implantation and growth of ectopic endometrial tissue.[10][11] Studies have found significantly higher serum levels of GzmB in women with endometriosis, particularly in advanced stages, suggesting its involvement in the disease's pathogenesis.[12] However, other studies have not found a significant difference in GzmB levels between endometriosis patients and controls, indicating the immune defect may not be exclusively due to GzmB.[10][11]

-

Preeclampsia: In this hypertensive disorder of pregnancy, the proportions of decidual NK cells expressing GzmB have been shown to be elevated compared to healthy pregnancies.[13] This suggests that dysregulated cytotoxic potential at the maternal-fetal interface may contribute to the pathophysiology of preeclampsia.[13][14]

-

Ovarian Cancer: GzmB expression has been studied as a prognostic marker in ovarian serous cystadenocarcinoma, where its expression levels have been correlated with clinical stage, metastasis, and survival status.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating GzmB in reproductive pathologies.

Table 1: Granzyme B Levels in Endometriosis

| Study Cohort | Analyte | Finding | Significance | Reference |

|---|---|---|---|---|

| 87 infertile women (44 with endometriosis, 43 controls) | Serum Granzyme B | Significantly higher in women with endometriosis, especially advanced stages. | Potential biomarker for disease severity. | [12] |

| 87 infertile women (44 with endometriosis, 43 controls) | Peritoneal Fluid Granzyme B | Increased in the endometriosis group. | Suggests local involvement in pathogenesis. | [12] |

| Women aged 20-45 (endometriosis vs. control) | Serum Granzyme B | No significant difference in median levels between groups. | The immune defect may involve other mediators. |[10][16] |

Table 2: Granzyme B-Expressing Cells in Unexplained Repeated Implantation Failure (uRIF)

| Cell Population | Comparison | Finding | Significance | Reference |

|---|---|---|---|---|

| GzmB+ γδ-T cells in lymphocytes | Pregnancy Failure vs. Successful Pregnancy in uRIF patients | Markedly higher percentage in patients with pregnancy failure. | Predictive marker for clinical pregnancy failure. | [9] |

| GzmB+ NK cells in lymphocytes | Pregnancy Failure vs. Successful Pregnancy in uRIF patients | Tended to be higher in patients with pregnancy failure. | Contributes to a combined predictive model. |[9] |

Molecular Mechanisms: Proteolytic Targets

The non-canonical functions of GzmB in reproduction are mediated by its ability to cleave extracellular substrates. This activity can remodel the tissue architecture and alter cell signaling.

-

Extracellular Matrix Proteins: GzmB can degrade numerous ECM components, including fibronectin, vitronectin, and laminin.[2][17] Cleavage of these proteins can disrupt cell adhesion, migration, and signaling pathways that are critical for processes like germ cell migration, trophoblast invasion, and parturition.

-

Signaling Implications: Proteolysis of the ECM can release cryptic signaling fragments and growth factors, further influencing the cellular microenvironment. For example, cleavage of vitronectin at its integrin-binding site can interrupt cell growth signals.[2]

Caption: Role of extracellular Granzyme B in ECM proteolysis and signaling.

Experimental Protocols

Investigating the role of GzmB in reproduction requires robust methodologies to detect its expression, measure its activity, and identify its substrates.

Protocol: Fluorometric Assay for GzmB Activity in Tissue Lysates

This protocol is adapted from commercially available kits and published methods for measuring GzmB enzymatic activity.[18][19]

Objective: To quantify the proteolytic activity of GzmB in samples such as tissue homogenates or cell lysates.

Principle: The assay utilizes a synthetic peptide substrate, such as Ac-IEPD-AFC, which contains the GzmB cleavage recognition sequence linked to a fluorophore (AFC). Cleavage by active GzmB releases free AFC, which can be quantified by measuring its fluorescence (Ex/Em = 380/500 nm). The rate of AFC release is proportional to GzmB activity.

Materials:

-

Tissue/cell sample

-

Ice-cold Granzyme B Assay Buffer

-

Microcentrifuge

-

Bradford or BCA protein assay kit

-

96-well black, clear-bottom microplate

-

Granzyme B Substrate (e.g., Ac-IEPD-AFC)

-

AFC Standard (for standard curve)

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize ~50 mg of tissue or 1x10^6 cells in 200 µL of ice-cold Granzyme B Assay Buffer.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant (lysate) and keep it on ice.

-

Determine the total protein concentration of the lysate.

-

-

Assay Setup:

-

Prepare an AFC standard curve according to the manufacturer's instructions.

-

In the 96-well plate, add a volume of lysate (e.g., containing 50-100 µg of protein) to triplicate wells.

-

Bring the final volume of each sample well to 50 µL with Granzyme B Assay Buffer. Include a buffer-only control.

-

-

Reaction:

-

Prepare a Reaction Mix containing the Granzyme B Assay Buffer and the Ac-IEPD-AFC substrate.

-

Add 50 µL of the Reaction Mix to each sample and control well. Mix gently.

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode, taking readings every 5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence (ΔRFU/min) for each sample from the linear portion of the kinetic curve.

-

Using the AFC standard curve, convert the ΔRFU/min to pmol of AFC released per minute.

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein). One unit of GzmB activity is often defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[18]

-

Caption: Experimental workflow for fluorometric measurement of GzmB activity.

Protocol: Proteomic Identification of GzmB Substrates

This workflow outlines a general approach for identifying native GzmB substrates in a complex protein mixture using proteomics.[20][21]

Objective: To identify proteins cleaved by GzmB in a given biological sample.

Principle: A protein lysate is treated with active GzmB. The resulting protein fragments are separated using two-dimensional gel electrophoresis (2-DE). Spots on the gel that decrease in intensity (representing the cleaved substrate) or appear (representing cleavage products) after GzmB treatment are excised and identified using mass spectrometry.

Procedure:

-

Lysate Preparation: Prepare a high-quality protein lysate from the cells or tissue of interest.

-

GzmB Treatment:

-

Divide the lysate into two aliquots.

-

Treat one aliquot with purified, active GzmB (+GzmB).

-

Treat the other aliquot with a vehicle control or heat-inactivated GzmB (-GzmB).

-

Incubate both samples under optimal conditions for a set time.

-

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

Separate the proteins from both the +GzmB and -GzmB samples using 2-DE, which separates based on isoelectric point (first dimension) and molecular weight (second dimension).

-

-

Gel Imaging and Analysis:

-

Stain the gels with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Digitally scan the gels and use image analysis software to compare the spot patterns between the +GzmB and -GzmB gels.

-

Identify spots that have significantly decreased in intensity or disappeared in the +GzmB gel, as these are candidate substrates.

-

-

Mass Spectrometry:

-

Excise the identified spots of interest from the gel.

-

Perform in-gel digestion of the protein (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

-

Protein Identification:

-

Use the peptide mass fingerprint or fragmentation data to search protein databases (e.g., Swiss-Prot) to identify the protein.

-

Therapeutic and Diagnostic Implications

The involvement of GzmB in reproductive health and disease opens new avenues for clinical applications.

-

Biomarker Development: Measuring GzmB levels or the frequency of GzmB-expressing cells could serve as a diagnostic or prognostic biomarker for conditions like endometriosis and repeated implantation failure.[9][12]

-

Therapeutic Targeting: The development of specific GzmB inhibitors could offer a novel therapeutic strategy for pathologies driven by excessive extracellular proteolysis. Conversely, targeted delivery of GzmB to pathological tissues, such as ovarian cancer cells expressing specific receptors, is being explored as a potential cancer therapy.[22]

Conclusion

The role of granzyme B in reproduction extends far beyond its classical function as an immunological executioner. Evidence strongly supports a perforin-independent, proteolytic role in the physiological remodeling of reproductive tissues, including the testis and placenta. Its dysregulation is clearly associated with significant pathologies such as endometriosis, preeclampsia, and implantation failure. This broader understanding of GzmB as a potent extracellular protease highlights its importance as a subject for future research and a potential target for the development of novel diagnostics and therapeutics aimed at improving reproductive health outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Granzyme B - Wikipedia [en.wikipedia.org]

- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Granzyme B: pro-apoptotic, antiviral and antitumor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perforin-independent expression of granzyme B and proteinase inhibitor 9 in human testis and placenta suggests a role for granzyme B-mediated proteolysis in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GZMB granzyme B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. The Role of Different Lymphoid Cell Populations in Preeclampsia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of immune cells in the establishment of implantation and maintenance of pregnancy and immunomodulatory therapies for patients with repeated implantation failure and recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Granzyme B-expressing γδ-T and NK cells as a predictor of clinical pregnancy failure in patients with unexplained repeated implantation failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Granzyme B levels and granzyme B polymorphisms in peripheral blood of patients with endometriosis: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Extracellular granzyme B and K are associated with endometriosis severity in infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular Immune Responses in the Pathophysiology of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of immune cells and mediators in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Granzyme B expression correlates with poor prognosis in ovarian serous cystadenocarcinoma [ejgo.net]

- 16. researchgate.net [researchgate.net]

- 17. Granzyme B promotes cytotoxic lymphocyte transmigration via basement membrane remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.com [abcam.com]

- 20. Use of protease proteomics to discover granzyme B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Granzyme B disrupts central metabolism and protein synthesis in bacteria to promote an immune cell death program - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting granzyme B to tumor cells using a yoked human chorionic gonadotropin - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of the Cytotoxic Lymphocyte: A Technical Guide to Proteinase Inhibitor 9 (PI-9) in Cellular Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxic lymphocytes (CLs), including cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, are the primary effectors of the adaptive and innate immune systems, tasked with the elimination of virally infected and transformed cells. A principal mechanism in their cytotoxic arsenal is the granule exocytosis pathway, which involves the directional release of cytotoxic proteins, most notably granzyme B (GrB), into the target cell. GrB, a serine protease, initiates a caspase cascade that culminates in apoptosis. However, the potent and potentially indiscriminate nature of GrB necessitates a robust self-protection mechanism within the CLs to prevent autolysis and fratricide. Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, has emerged as the critical intracellular sentinel fulfilling this protective role. This technical guide provides an in-depth exploration of the function of PI-9 in safeguarding cytotoxic lymphocytes, detailing its mechanism of action, quantitative parameters of its interaction with granzyme B, and its broader implications in health and disease.

Mechanism of Action: An Irreversible Embrace

PI-9 belongs to the serine protease inhibitor (serpin) superfamily, a large group of proteins that regulate a wide variety of physiological processes. The inhibitory mechanism of serpins is unique and highly efficient. PI-9 acts as a "suicide substrate" for granzyme B. The interaction is initiated by the recognition and cleavage of the reactive center loop (RCL) of PI-9 by GrB. This cleavage event triggers a rapid and dramatic conformational change in the PI-9 molecule, causing it to covalently bind to the active site of GrB.[1][2] This results in an irreversible, inactive complex, effectively neutralizing the protease.[3][4]

The stoichiometry of this inhibition is optimal at a 1:1 ratio, meaning one molecule of PI-9 can inactivate one molecule of granzyme B.[3] This high efficiency is crucial for the rapid neutralization of any GrB that may leak from cytotoxic granules into the cytoplasm of the effector cell.

Signaling Pathway: Granzyme B-Induced Apoptosis and its Inhibition by PI-9

The entry of granzyme B into a target cell initiates a cascade of proteolytic events leading to apoptosis. GrB can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. It can also cleave the pro-apoptotic Bcl-2 family member Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of the apoptosome and caspase-9. PI-9, by irreversibly inhibiting GrB, effectively blocks these downstream apoptotic signaling pathways within the cytotoxic lymphocyte itself.

Quantitative Data on PI-9 and Granzyme B Interaction

| Parameter | Value | Reference |

| Stoichiometry of Inhibition (PI-9:Granzyme B) | 1:1 | [3] |

| Nature of Inhibition | Irreversible, covalent complex formation | [2][3] |

Expression of PI-9 in Cytotoxic Lymphocytes

PI-9 is constitutively expressed in cytotoxic lymphocytes, including NK cells and CD8+ T cells.[4][6] This baseline expression is crucial for immediate protection against any premature or misdirected release of granzyme B. Upon activation, the expression of PI-9 can be further modulated, although reports on the extent of this upregulation vary. Some studies suggest that PI-9 expression is relatively stable, while others indicate an increase in response to stimuli that also induce granzyme B production.[4]

| Cell Type | Condition | PI-9 Expression Level | Reference |

| NK Cells | Resting | Constitutively High | [4] |

| Activated (e.g., with IL-2) | Maintained or slightly increased | [4] | |

| CD8+ T Cells | Naive | Low to moderate | [7][8] |

| Activated/Effector | Upregulated | [9] | |

| Lymphoma Cell Lines | Varies | 10 out of 18 cell lines tested were positive | [10] |

| Primary Lymphoma Cells | Varies | 9 out of 14 primary lymphomas tested were positive | [11][10] |

Experimental Protocols

Measurement of Cytotoxic Lymphocyte Activity: 51Cr-Release Assay

This classical assay remains a gold standard for quantifying cell-mediated cytotoxicity.

Principle: Target cells are labeled with radioactive chromium (51Cr). When these labeled target cells are lysed by cytotoxic lymphocytes, the 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of target cells killed.

Detailed Methodology:

-

Target Cell Labeling:

-

Harvest target cells and wash with culture medium.

-

Resuspend 1 x 106 target cells in 100 µL of medium.

-

Add 100 µCi of 51Cr (as sodium chromate) and incubate for 1-2 hours at 37°C in a CO2 incubator, with occasional mixing.

-

Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.

-

Resuspend the cells in fresh medium and count them. Adjust the concentration to 1 x 105 cells/mL.

-

-

Effector Cell Preparation:

-

Prepare effector cells (e.g., activated CTLs or NK cells) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

-

Cytotoxicity Assay:

-

In a 96-well round-bottom plate, add 100 µL of target cells (1 x 104 cells) to each well.

-

Add 100 µL of effector cells at the desired E:T ratios.

-

Prepare control wells:

-

Spontaneous release: Target cells with 100 µL of medium only.

-

Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.

-

-

Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Granzyme B Inhibitor Activity Assay (Fluorometric)

This assay is used to screen for and characterize inhibitors of granzyme B, such as PI-9.

Principle: A synthetic peptide substrate containing a granzyme B recognition sequence is linked to a fluorophore that is quenched. Upon cleavage by active granzyme B, the fluorophore is released, and the resulting fluorescence can be measured. An inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute purified active human granzyme B enzyme in an appropriate assay buffer.

-

Prepare a solution of the fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC).

-

Prepare various concentrations of the test inhibitor (e.g., purified PI-9).

-

Include a known granzyme B inhibitor as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the granzyme B enzyme to each well.

-

Add the test inhibitor at different concentrations to the respective wells.

-

Add assay buffer to the control wells (no inhibitor).

-

Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the granzyme B substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Continue to measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Calculate the IC50 value of the inhibitor.

-

Intracellular Staining of PI-9 for Flow Cytometry

This protocol allows for the quantification of PI-9 expression at the single-cell level within a heterogeneous population of lymphocytes.

Principle: Cells are first stained for surface markers to identify the lymphocyte subset of interest. They are then fixed and permeabilized to allow an anti-PI-9 antibody to enter the cell and bind to its intracellular target. The cells are then analyzed by flow cytometry.

Detailed Methodology:

-

Cell Preparation and Surface Staining:

-

Prepare a single-cell suspension of lymphocytes (e.g., from peripheral blood or tissue).

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD56) to identify CTLs and NK cells. Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization solution).

-

Resuspend the cells in permeabilization buffer.

-

-

Intracellular Staining:

-

Add a fluorescently labeled anti-human PI-9 antibody to the permeabilized cells.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire the data on a flow cytometer.

-

Gate on the lymphocyte population of interest based on forward and side scatter, and then on the specific subsets using the surface marker staining (e.g., CD3+CD8+ for CTLs, CD3-CD56+ for NK cells).

-

Analyze the fluorescence intensity of the anti-PI-9 antibody within the gated populations to determine the level of PI-9 expression.

-

Role of PI-9 in Disease and Therapeutic Implications

The protective role of PI-9 is not only critical for the normal function of cytotoxic lymphocytes but also has significant implications in various disease states.

-

Cancer: Tumor cells can co-opt the protective mechanism of PI-9 to evade immune surveillance.[9] Increased expression of PI-9 has been observed in various cancers, including melanoma, ovarian cancer, and non-small cell lung cancer. This expression can render tumor cells resistant to CTL- and NK-cell-mediated killing.[9] Therefore, PI-9 is a potential therapeutic target for enhancing the efficacy of cancer immunotherapies.

-

Immunodeficiency: While not a direct cause of primary immunodeficiencies (PIDs), dysregulation of the granzyme B/PI-9 axis could potentially contribute to the immune dysregulation seen in some of these disorders. Further research is needed to explore this connection.

-

Autoimmune Diseases: Inappropriate or excessive activity of cytotoxic lymphocytes can contribute to the pathology of autoimmune diseases. PI-9's role in regulating CTL and NK cell function suggests it may be involved in maintaining self-tolerance and preventing autoimmune tissue damage.

Conclusion

Proteinase Inhibitor 9 is a vital component of the cytotoxic lymphocyte's internal defense system, providing essential protection against the potent cytotoxic effector, granzyme B. Its high efficiency and specific inhibitory mechanism ensure the survival and sustained function of CTLs and NK cells as they carry out their critical role in immune surveillance. The dysregulation of PI-9 expression in cancer highlights its importance in the intricate balance between immune-mediated tumor clearance and tumor immune evasion. A thorough understanding of the biology of PI-9, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the development of novel therapeutic strategies aimed at modulating the cytotoxic immune response for the treatment of cancer and other diseases.

References

- 1. Intracellular Serine Protease Inhibitor SERPINB4 Inhibits Granzyme M-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CD8+ T Cells and NK Cells: Parallel and Complementary Soldiers of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human CD8+ T-Cell Populations That Express Natural Killer Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lymphomas are sensitive to perforin-dependent cytotoxic pathways despite expression of PI-9 and overexpression of bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

The Role of Protease Inhibitor 9 (PI-9/SerpinB9) in Establishing and Maintaining Immune Privilege

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Immune privilege is a fascinating evolutionary adaptation that protects vital tissues from the potentially damaging consequences of inflammation during an immune response.[1] Sites such as the eye, placenta, testis, and ovary have developed multiple mechanisms to actively modulate and suppress immune attacks.[2][3] A key molecular player in this process is Protease Inhibitor 9 (PI-9), also known as SerpinB9. PI-9 is the only known endogenous human protein that potently inhibits granzyme B (GrB), a critical serine protease used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[2][4] This guide provides a comprehensive overview of PI-9's function in immune privileged sites, detailing its mechanism of action, expression patterns, and the experimental methodologies used for its study.

Core Mechanism: PI-9 as a Shield Against Cytotoxic Cell Attack

The primary defense against virally infected or malignant cells is orchestrated by CTLs and NK cells. These cytotoxic lymphocytes induce apoptosis in target cells through two main pathways: the death receptor pathway (e.g., Fas/FasL) and the granule exocytosis pathway.[3] The latter involves the release of perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell to initiate apoptosis.[3]

Granzyme B is a potent pro-apoptotic enzyme that cleaves and activates caspases, leading to rapid cell death.[5] PI-9, an intracellular serpin, acts as a "suicide" substrate inhibitor. It forms a stable, irreversible covalent bond with GrB, effectively neutralizing its proteolytic activity.[6] By expressing high levels of cytoplasmic and nuclear PI-9, cells in immune privileged sites can withstand GrB delivered by CTLs or NK cells, thus preventing their own destruction.[4][6] This protective mechanism is crucial for tissues where inflammation and cell death could lead to catastrophic functional loss, such as blindness in the eye or infertility in the testis.[1][2][3]

Data Presentation: PI-9 Expression Across Tissues

Immunohistochemical studies have revealed high PI-9 protein expression in a variety of immune privileged and immune-associated cells.[2][3] This strategic distribution underscores its role in both protecting vital tissues and regulating immune cell function.

| Tissue/Cell Type | Location/Sub-type | PI-9 Expression Level | Reference |

| Immune Privileged Sites | |||

| Placenta | Trophoblastic cells | High | [2][3][4] |

| Testis | Sertoli cells, spermatogonia, primary spermatocytes | High | [2][3][4] |

| Ovary | - | High | [2][3][4] |

| Eye | Lens | High | [2][3][4] |

| Immune & Other Cells | |||

| Dendritic Cells | Primary lymphoid organs, inflammatory infiltrates | High | [2][3][7] |

| T-Lymphocytes | Primary and organ-associated lymphoid tissues | Positive | [2][3] |

| NK Cells | Peripheral blood | Positive | [4][7] |

| Endothelial Cells | Small vessels, large veins and arteries | Strong | [2][3][8] |

| Mesothelial Cells | Pleural and serous effusions | Positive | [8] |

| Pathological Tissues | |||

| Various Tumors | Melanoma, Colon, Breast, Lung, Prostate Cancer | High (Mechanism of Immune Escape) | [6][9][10] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding PI-9's role.

Caption: PI-9 inhibits Granzyme B-mediated apoptosis in target cells.

Caption: Experimental workflow for studying PI-9 expression and function.

Experimental Protocols

Accurate assessment of PI-9 expression is fundamental to its study. Below are detailed protocols for the most common techniques.

Immunohistochemistry (IHC) for PI-9 in Paraffin-Embedded Tissues

This protocol allows for the visualization of PI-9 protein expression and its specific localization within the tissue architecture.[2][3]

-

Deparaffinization and Rehydration:

-

Heat slides in an oven at 60-65°C for 1 hour.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate sections by sequential 5-minute washes in 100%, 95%, and 70% ethanol.

-

Rinse slides in distilled water (dH₂O).

-

-

Antigen Retrieval:

-

Immerse slides in a staining dish containing 0.01M Sodium Citrate Buffer (pH 6.0).

-

Perform heat-induced epitope retrieval (HIER) by placing the dish in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[11]

-

Allow slides to cool to room temperature for at least 20 minutes.

-

-

Staining Procedure:

-

Wash slides with Tris-buffered saline containing 0.1% Tween-20 (TBST).

-

Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes at room temperature.

-

Wash slides three times with TBST for 3 minutes each.

-

Apply a blocking buffer (e.g., TBST with 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate sections with a primary antibody against human PI-9 (SerpinB9) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.

-

Wash slides three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash slides three times with TBST.

-

-

Detection and Visualization:

-

Apply freshly prepared DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (typically 2-5 minutes).

-

Rinse slides with dH₂O to stop the reaction.

-

Counterstain with Hematoxylin to visualize cell nuclei.

-

Dehydrate slides through graded ethanol and clear with xylene.

-

Coverslip with a permanent mounting medium.

-

Western Blot for PI-9 Detection

This method is used to detect and quantify the total amount of PI-9 protein in a tissue or cell lysate.

-

Protein Extraction:

-

Homogenize fresh or frozen tissue samples in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.[12][13]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Load samples onto a 10-12% polyacrylamide gel (SDS-PAGE) and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific binding.

-

Incubate the membrane with a primary antibody against PI-9 (SerpinB9), diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[12][13]

-

Capture the chemiluminescent signal using an imaging system or X-ray film. The expected molecular weight for PI-9 is approximately 42 kDa.[4][8]

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]

-

Regulation of PI-9 Expression

PI-9 expression is not static and can be modulated by various stimuli, particularly those associated with inflammation. For instance, inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) can upregulate PI-9 in hepatocytes, suggesting a mechanism to protect liver cells during viral infections.[4] In endothelial and mesothelial cells, exposure to phorbol esters, which mimic inflammatory signals, also increases PI-9 mRNA and protein levels.[8] This dynamic regulation highlights PI-9's role as a protective factor that can be induced at sites of inflammation to shield bystander cells from immune-mediated damage.[8]

Conclusion and Future Directions

Protease Inhibitor 9 is a cornerstone of the molecular machinery that defines immune privilege. By directly neutralizing granzyme B, it allows vital tissues to tolerate the presence of cytotoxic lymphocytes without succumbing to their apoptotic arsenal. The high expression of PI-9 in the placenta, testis, ovary, and eye is a clear testament to its critical protective function.[2][3] However, this same protective mechanism can be co-opted by malignant cells to evade immune surveillance, making PI-9 an important factor in tumor immunology and a potential target for cancer immunotherapy.[9][10][15][16] Future research focused on the tissue-specific regulation of PI-9 and the development of targeted inhibitors could yield novel therapeutic strategies for both enhancing anti-tumor immunity and treating inflammatory disorders.

References

- 1. Peripheral tolerance induction: lessons from immune privileged sites and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The granzyme B inhibitor, protease inhibitor 9, is mainly expressed by dendritic cells and at immune-privileged sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]

- 6. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. The granzyme B inhibitor, PI-9, is present in endothelial and mesothelial cells, suggesting that it protects bystander cells during immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diagomics.com [diagomics.com]

- 12. novusbio.com [novusbio.com]

- 13. SERPINB9 Polyclonal Antibody (PA5-18686) [thermofisher.com]

- 14. SERPINB9 (E9X9Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. Blockade of the granzyme B/perforin pathway through overexpression of the serine protease inhibitor PI-9/SPI-6 constitutes a mechanism for immune escape by tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

SerpinB9: An In-depth Technical Guide to its Discovery, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SerpinB9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular regulator of apoptosis, primarily functioning as a potent inhibitor of granzyme B (GzmB). This technical guide provides a comprehensive overview of the discovery, structural biology, and functional implications of SerpinB9. It details the key experimental protocols used in its characterization, presents quantitative data on its inhibitory kinetics and expression, and visualizes its role in cellular signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in immunology, oncology, and drug development.

Discovery and Classification

SerpinB9 was first identified in 1995 as a member of the extensive serpin (serine protease inhibitor) superfamily.[1][2] It belongs to the clade B serpins, also known as the ovalbumin-like serpins (ov-serpins), which are typically intracellular and lack a signal peptide for secretion.[2] The human SERPINB9 gene is located on chromosome 6p25.2.[2]

Structural Biology of SerpinB9

The structural integrity of SerpinB9 is fundamental to its function as a protease inhibitor. Like other serpins, it possesses a conserved tertiary structure.

Crystal Structure

The crystal structure of a cleaved form of human SerpinB9 has been determined at a resolution of 1.9 Å.[3][4] This structure reveals the archetypal serpin fold, which consists of:

-

Three major β-sheets (A, B, and C)

-

Nine α-helices (A-I)

-

A reactive center loop (RCL) [2]

In the cleaved state, the RCL is inserted into the central β-sheet A, a characteristic feature of serpin inhibition.[3] A notable structural deviation in SerpinB9 is a larger surface cavity around helix D, which has been proposed as a potential target for the development of small-molecule inhibitors.[3][4]

Reactive Center Loop (RCL)

The specificity of a serpin is primarily determined by the amino acid sequence of its RCL. The RCL of SerpinB9 contains a highly conserved cysteine pair, which is crucial for its activity and is susceptible to oxidation by reactive oxygen species (ROS), providing a mechanism for regulating its inhibitory function.[5][6]

Function and Mechanism of Action

SerpinB9 plays a pivotal role in regulating cell death, primarily through its interaction with granzyme B.

Inhibition of Granzyme B

The principal function of SerpinB9 is the irreversible inhibition of granzyme B, a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] By inhibiting granzyme B, SerpinB9 protects the host cell from apoptosis. This is particularly important for immune cells like CTLs and NK cells, which express SerpinB9 to prevent self-inflicted damage from their own granzyme B.[2][7]

Interaction with Caspases

SerpinB9 has also been reported to interact with certain caspases. It can inhibit caspase-1, thereby modulating the production of the pro-inflammatory cytokines IL-1β and IL-18.[8][9][10] This interaction is considered physiologically significant and may play a role in autoinflammatory diseases.[8][10] While interactions with caspase-8 and caspase-10 have been observed, the low association rate constants suggest that the physiological relevance of these interactions may be limited.[2][11]

Role in Fas-Mediated Apoptosis

There is evidence to suggest that high levels of SerpinB9 expression can inhibit Fas-ligand-mediated apoptosis, potentially by interfering with the activity of apical caspases like caspase-8.[1][12][13] However, the physiological significance of this function is still under investigation, with some studies suggesting it may be context-dependent.[2]

Quantitative Data

Table 1: Kinetic Parameters of SerpinB9 Inhibition

| Target Protease | Second-Order Rate Constant (ka) (M-1s-1) | Mutant | Notes |

| Granzyme B | 1.7 x 106 | Wild-type | Inhibition of human granzyme B by human SerpinB9. |

| Granzyme B | ~300-fold less than wild-type | E340A | P1 residue mutated to Alanine. |

| Granzyme M | 1.3 x 104 | Wild-type | Inhibition of human granzyme M by SERPINB4 (for comparison).[14][15] |

Table 2: Crystallographic Data of Cleaved Human SerpinB9[3][4]

| Parameter | Value |

| Resolution (Å) | 1.9 |

| Space group | P212121 |

| Unit-cell parameters (Å) | a = 68.51, b = 82.32, c = 101.17 |

Table 3: SerpinB9 Expression in Human Immune Cells

| Cell Type | Expression Level | Reference |

| Cytotoxic T Lymphocytes (CTLs) | High | [2][7] |

| Natural Killer (NK) Cells | High | [2][7] |

| Dendritic Cells | High | [16] |

| Monocytes | Present | [8][9] |

Signaling Pathways and Experimental Workflows

Granzyme B-Induced Apoptosis and its Inhibition by SerpinB9

Granzyme B, delivered into a target cell by perforin, can initiate apoptosis through multiple pathways. It can directly cleave and activate effector caspases, such as caspase-3, or it can cleave the pro-apoptotic protein Bid to truncated Bid (tBid), which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway. SerpinB9, present in the cytoplasm and nucleus, acts as a suicide substrate inhibitor of granzyme B, forming a covalent complex and preventing it from cleaving its downstream targets.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. A Novel Serpin Regulatory Mechanism: SerpinB9 IS REVERSIBLY INHIBITED BY VICINAL DISULFIDE BOND FORMATION IN THE REACTIVE CENTER LOOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]

- 8. Reduced serpinB9-mediated caspase-1 inhibition can contribute to autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Reduced serpinB9-mediated caspase-1 inhibition can contribute to autoinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SERPINB9 serpin family B member 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

- 16. Gene - SERPINB9 [maayanlab.cloud]

The Gatekeepers: An In-depth Technical Guide to Endogenous Granzyme B Inhibitors in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Granzyme B is a potent serine protease unleashed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate cancerous and virally infected cells. However, the cytotoxic potential of Granzyme B necessitates a tightly regulated system of control within the immune system to prevent self-inflicted damage. This technical guide provides a comprehensive overview of the primary endogenous inhibitor of Granzyme B, SerpinB9 (Proteinase Inhibitor 9), focusing on its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization. This document is intended to serve as a critical resource for researchers and professionals involved in immunology, oncology, and the development of novel immunotherapies.

The Endogenous Inhibitor: SerpinB9 (Proteinase Inhibitor 9)

The most well-characterized and physiologically significant endogenous inhibitor of Granzyme B is SerpinB9 , also known as Proteinase Inhibitor 9 (PI-9).[1] It is a member of the ovalbumin-like serine protease inhibitor (serpin) superfamily.[1] SerpinB9 is crucial for the survival and function of cytotoxic immune cells, protecting them from unintended apoptosis initiated by their own Granzyme B.[1]

Cellular Expression and Distribution

SerpinB9 is predominantly expressed in immune cells that also produce Granzyme B, creating a vital self-protective mechanism. Its expression is not uniform across all immune cell types.

-

Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: These cells maintain high and relatively stable intracellular concentrations of SerpinB9.[1] This ensures that any Granzyme B that may leak from cytotoxic granules into the cytoplasm is immediately neutralized, preventing the initiation of the apoptotic cascade within the effector cell itself.

-

Antigen-Presenting Cells (APCs): Dendritic cells (DCs) and monocytes also express SerpinB9.[1] In these cells, SerpinB9 may offer protection from Granzyme B released by cytotoxic lymphocytes during immune synapse formation and antigen presentation.

-

Other Immune Cells: Lower levels of SerpinB9 expression have been observed in B cells.

Mechanism of Inhibition

SerpinB9 employs the characteristic "suicide substrate" mechanism of the serpin superfamily to irreversibly inhibit Granzyme B.

-

Docking: Granzyme B recognizes and docks with the reactive center loop (RCL) of SerpinB9.

-

Cleavage: Granzyme B cleaves the peptide bond at the P1-P1' position of the RCL.

-

Conformational Change: This cleavage triggers a rapid and dramatic conformational change in the SerpinB9 molecule. The cleaved RCL inserts into the main body of the serpin, dragging the covalently attached Granzyme B to the opposite pole of the inhibitor.

-

Irreversible Complex Formation: This conformational rearrangement distorts the active site of Granzyme B, rendering it catalytically inactive. The resulting SerpinB9-Granzyme B complex is extremely stable and is targeted for degradation.

Quantitative Data

Understanding the quantitative aspects of the SerpinB9-Granzyme B interaction is critical for appreciating its physiological significance and for the development of therapeutic interventions.

| Parameter | Value | Immune Cell Type(s) | Reference(s) |

| Inhibition Kinetics | |||

| Second-Order Rate Constant (k_ass) | 1.7 ± 0.3 x 10⁶ M⁻¹s⁻¹ | In vitro measurement | [2] |

| Relative Expression Levels (RNA) | |||

| Dendritic Cells | 17.0 nTPM (HPA), 75.5 nTPM (Monaco) | Human | [3] |

| NK-cells | High and stable levels | Human, Mouse | [1] |

| CD8+ T-cells | High and stable levels | Human, Mouse | [1] |

| Monocytes | Variable, can be upregulated | Human | [1] |

nTPM: normalized Transcripts Per Million. Data from the Human Protein Atlas (HPA) and Monaco et al. provide a relative measure of gene expression.

Experimental Protocols

The characterization of Granzyme B and its inhibitors relies on robust and reproducible experimental methodologies.

Granzyme B Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the proteolytic activity of Granzyme B using a fluorogenic substrate.